Cas no 54404-06-7 (3-hydroxypyridazine-4-carboxylic acid)

3-hydroxypyridazine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2,3-dihydro-3-oxo-4-Pyridazinecarboxylic acid
- 3-Oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 6-oxo-1H-pyridazine-5-carboxylic acid
- 3-hydroxypyridazine-4-carboxylic acid
- DB-071846
- 3-Oxo-2,3-dihydropyridazine-4-carboxylicacid
- AKOS006376226
- AZNSKHLQNCKBHC-UHFFFAOYSA-N
- CS-W003292
- SCHEMBL2742976
- EN300-148252
- MFCD06447027
- F2147-1142
- Z1198168921
- SY027338
- 54404-06-7
- 4-Pyridazinecarboxylic acid, 2,3-dihydro-3-oxo-
- DTXSID80491710
- DS-16545
- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
- AB76276
- AKOS016002493
-
- MDL: MFCD06447027
- Inchi: InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10)
- InChI Key: AZNSKHLQNCKBHC-UHFFFAOYSA-N
- SMILES: OC(=O)C1=CC=NNC1=O
Computed Properties
- Exact Mass: 140.02200
- Monoisotopic Mass: 140.02219199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8Ų
- XLogP3: -0.4
Experimental Properties
- PSA: 83.05000
- LogP: -0.53190
3-hydroxypyridazine-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
3-hydroxypyridazine-4-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-hydroxypyridazine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102333-250mg |
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 98% | 250mg |
$*** | 2023-05-30 | |
Enamine | EN300-148252-5.0g |
3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 95% | 5.0g |
$619.0 | 2023-07-09 | |
Enamine | EN300-148252-0.25g |
3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 95% | 0.25g |
$75.0 | 2023-07-09 | |
Enamine | EN300-148252-0.5g |
3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 95% | 0.5g |
$118.0 | 2023-07-09 | |
Life Chemicals | F2147-1142-0.25g |
3-hydroxypyridazine-4-carboxylic acid |
54404-06-7 | 95%+ | 0.25g |
$133.0 | 2023-11-21 | |
Life Chemicals | F2147-1142-2.5g |
3-hydroxypyridazine-4-carboxylic acid |
54404-06-7 | 95%+ | 2.5g |
$335.0 | 2023-11-21 | |
Ambeed | A179798-100mg |
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 98% | 100mg |
$22.0 | 2024-08-02 | |
TRC | H232491-100mg |
3-Hydroxypyridazine-4-carboxylic Acid |
54404-06-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
Ambeed | A179798-250mg |
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 98% | 250mg |
$35.0 | 2024-08-02 | |
Chemenu | CM102333-1g |
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid |
54404-06-7 | 98% | 1g |
$*** | 2023-05-30 |
3-hydroxypyridazine-4-carboxylic acid Related Literature
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
Additional information on 3-hydroxypyridazine-4-carboxylic acid
Introduction to 3-hydroxypyridazine-4-carboxylic acid (CAS No. 54404-06-7)
3-hydroxypyridazine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 54404-06-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of both a hydroxyl group and a carboxylic acid moiety in its structure endows it with unique chemical properties and potential biological activities, making it a valuable scaffold for drug discovery and development.
The structural framework of 3-hydroxypyridazine-4-carboxylic acid consists of a pyridazine core substituted at the 3-position with a hydroxyl group (-OH) and at the 4-position with a carboxylic acid (-COOH) group. This arrangement creates multiple sites for functionalization, enabling chemists to modify its properties and explore its pharmacological potential. The compound’s solubility, reactivity, and interaction with biological targets are influenced by these functional groups, which can be further tailored through synthetic modifications.
In recent years, there has been growing interest in pyridazine derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the pyridazine moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The hydroxyl and carboxylic acid functionalities in 3-hydroxypyridazine-4-carboxylic acid may contribute to its ability to interact with enzymes and receptors, thereby modulating cellular processes.
One of the most compelling aspects of 3-hydroxypyridazine-4-carboxylic acid is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological profiles. For instance, derivatives of 3-hydroxypyridazine-4-carboxylic acid have been investigated for their potential in inhibiting specific enzymes involved in cancer progression. The carboxylic acid group can be coupled with amine-containing compounds via esterification or amidation reactions, while the hydroxyl group offers opportunities for ether or ether-like modifications.
Recent advancements in computational chemistry have further highlighted the significance of 3-hydroxypyridazine-4-carboxylic acid. Molecular modeling studies have predicted its binding affinity to various protein targets, providing insights into its mechanism of action. These predictions have guided experimental efforts, enabling researchers to design more effective derivatives with optimized bioactivity. The integration of experimental data with computational methods has accelerated the discovery process, making compounds like 3-hydroxypyridazine-4-carboxylic acid more accessible for therapeutic applications.
The pharmaceutical industry has also shown interest in 3-hydroxypyridazine-4-carboxylic acid due to its versatility as an intermediate. Its structural features make it a suitable candidate for generating libraries of compounds for high-throughput screening (HTS). Such libraries are instrumental in identifying lead molecules for further development into drugs. By leveraging the inherent properties of 3-hydroxypyridazine-4-carboxylic acid, researchers can explore new therapeutic avenues across multiple disease areas.
In addition to its pharmaceutical applications, 3-hydroxypyridazine-4-carboxylic acid has found utility in agrochemical research. Pyridazine derivatives are known to possess herbicidal and fungicidal properties, making them valuable in crop protection strategies. The hydroxyl and carboxylic acid groups contribute to its interaction with biological targets in plants, offering a mode of action distinct from traditional agrochemicals.
The synthesis of 3-hydroxypyridazine-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the hydroxyl and carboxylic acid moieties. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it easier to produce 3-hydroxypyridazine-4-carboxylic acid in sufficient quantities for research purposes.
Quality control and characterization of 3-hydroxypyridazine-4-carboxylic acid are critical to ensure its suitability for various applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its identity and purity. These methods provide detailed information about its molecular structure and chemical composition, ensuring consistency across batches.
The future prospects of 3-hydroxypyridazine-4-carboxylic acid are promising, given its broad applicability in pharmaceuticals and agrochemicals. Ongoing research aims to uncover new derivatives with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical or commercial products that benefit society.
In conclusion, 3-hydroxypyridazine-4-carboxylic acid (CAS No. 54404-06-7) is a versatile compound with significant potential in drug discovery and agricultural applications. Its unique structural features and functional groups make it an attractive scaffold for developing novel bioactive molecules. As research continues to evolve, the applications of this compound are expected to expand, contributing to advancements in medicine and agriculture.
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